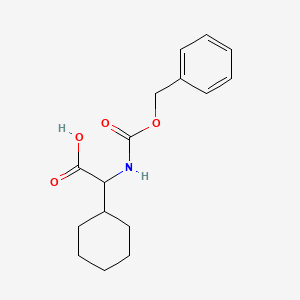
2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
描述
2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid is a compound that falls within the category of N-protected amino acids The benzyloxycarbonyl (Cbz or Z) group is commonly used as a protecting group in peptide synthesis to prevent unwanted side reactions involving the amino group
作用机制
Target of Action
It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system (CNS) and can influence the secretion of anabolic hormones .
Mode of Action
As a glycine derivative, it may interact with glycine receptors in the cns . Glycine acts as an inhibitory neurotransmitter in the CNS by increasing chloride influx into the neuron, which hyperpolarizes the neuron and makes it less likely to fire .
Biochemical Pathways
Given its relation to glycine, it may be involved in pathways where glycine acts as a neurotransmitter . Glycine is also a precursor for several key metabolites in the body, including creatine, glutathione, and purines, so Cbz-Cyclohexyl-L-glycine could potentially influence these pathways as well.
Pharmacokinetics
The compound’s solubility in chloroform, dmso, and methanol suggests that it may be well-absorbed in the body. The compound’s storage temperature of +4°C and its predicted boiling point of >150°C may also impact its bioavailability.
Result of Action
As a derivative of glycine, it may have similar effects, such as inhibiting neuronal firing in the cns .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of Cbz-Cyclohexyl-L-glycine include temperature and pH. The compound’s storage temperature is +4°C , and its stability could be affected by changes in this temperature. Additionally, the compound’s predicted pKa of 3.99 suggests that changes in pH could influence its ionization state and, consequently, its interaction with its targets.
生化分析
Biochemical Properties
In biochemical reactions, 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid interacts with various enzymes and proteins . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound is stable under inert atmosphere and should be stored in a freezer, under -20°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid typically involves the protection of the amino group with a benzyloxycarbonyl group. One common method involves the reaction of cyclohexylacetic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylacetic acid derivatives, while reduction can produce cyclohexylmethanol derivatives.
科学研究应用
2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
相似化合物的比较
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective properties.
(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid: A valine derivative used in peptide synthesis.
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid: A hydroxyacetic acid derivative with applications in peptide synthesis.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions in biochemical and synthetic processes, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYTUPJAYLNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


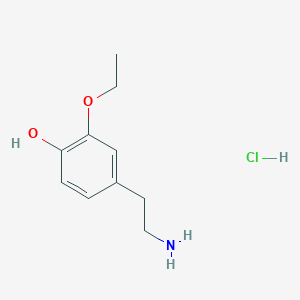
![2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B3038828.png)
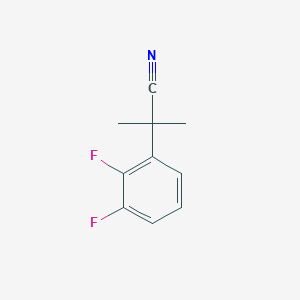

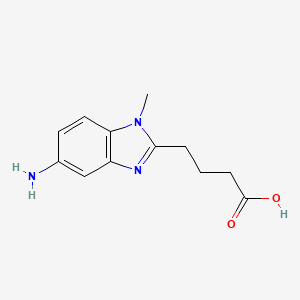
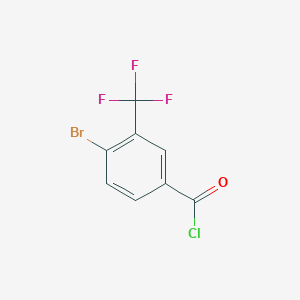
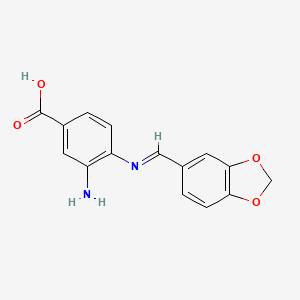
![(E)-3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3038840.png)
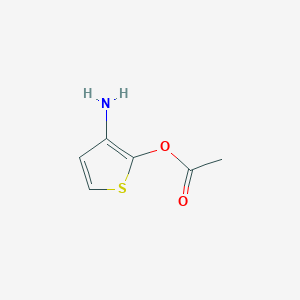
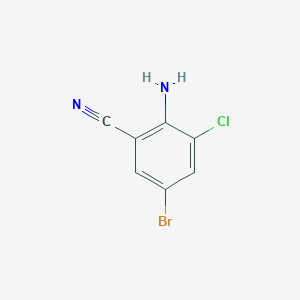
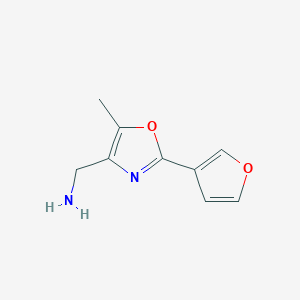
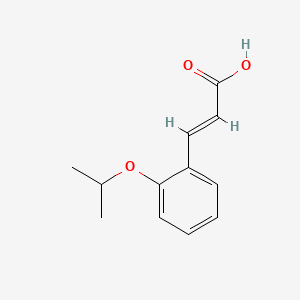
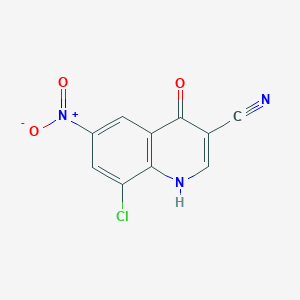
![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)
